molecular formula C19H27N3O3 B14772289 Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate

Cat. No.: B14772289
M. Wt: 345.4 g/mol
InChI Key: AWXOBJQWPYAYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzyl group, a piperidine ring, and a cyclopropyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and the incorporation of the benzyl and cyclopropyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Incorporation of the Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.

    Addition of the Cyclopropyl Group: Cyclopropanation reactions using cyclopropyl carbenes or cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate can be compared with other compounds that have similar structural features, such as:
    • Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(methyl)carbamate
    • Benzyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3

InChI Key

AWXOBJQWPYAYSL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.